molecular formula C15H11NO2 B181633 n-(9-Oxo-9h-fluoren-3-yl)acetamide CAS No. 6276-06-8

n-(9-Oxo-9h-fluoren-3-yl)acetamide

Cat. No.: B181633
CAS No.: 6276-06-8
M. Wt: 237.25 g/mol
InChI Key: DREYCDVKXGSLCN-UHFFFAOYSA-N
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Description

N-(9-Oxo-9H-fluoren-3-yl)acetamide is a fluorene-derived acetamide featuring a ketone group at the 9-position and an acetamide substituent at the 3-position of the fluorene ring. Fluorene derivatives are widely explored in medicinal chemistry due to their planar aromatic structure, which facilitates interactions with biological targets. This compound has demonstrated pharmacological relevance, notably as a neuropeptide Y5 antagonist in preclinical studies for obesity treatment, where it reduced food intake in rodent models .

Properties

CAS No.

6276-06-8

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(9-oxofluoren-3-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8H,1H3,(H,16,17)

InChI Key

DREYCDVKXGSLCN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32

Other CAS No.

6276-06-8

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene-based acetamides exhibit diverse biological and physicochemical properties depending on substituent positions and types. Below is a detailed comparison with structurally analogous compounds:

Structural Analogs with Halogen Substituents

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications References
N-(4-Chloro-9-oxo-9H-fluoren-2-yl)acetamide 2-Cl, 4-Cl C₁₅H₁₀ClNO₂ 271.70 Higher molecular weight; chloro groups may enhance lipophilicity and stability.
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide 1-Cl, 3-Cl C₁₅H₁₁Cl₂NO 292.16 Dichloro substitution increases steric bulk; used in synthetic intermediates.
N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide 2-F, 7-F C₁₅H₁₀FNO₂ 255.24 Fluorine enhances electronegativity; potential for improved metabolic stability.

Positional Isomers of the Acetamide Group

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications References
N-(9-Oxo-9H-fluoren-4-yl)acetamide 4-acetamide C₁₅H₁₁NO₂ 237.25 Lower molecular weight; melting point 262–264°C, indicating high crystallinity.
N-(9H-Xanthen-9-yl)acetamide Xanthene core C₁₅H₁₃NO₂ 239.27 Xanthene’s oxygen atom alters electronic properties; used in dye chemistry.

Functionalized Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Applications References
2-[4-(8-Methyl-2-oxo-4H-benzoxazin-1-yl)piperidin-1-yl]-N-(9-oxo-9H-fluoren-3-yl)acetamide 3-acetamide, benzoxazinone-piperidine C₂₉H₂₅N₃O₄ 479.53 Demonstrated in vivo efficacy as a neuropeptide Y5 antagonist.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core C₁₆H₁₁F₃N₂OS 336.33 Trifluoromethyl group enhances bioavailability; patented for therapeutic applications.

Key Findings and Trends

Chloro derivatives (e.g., ) are often intermediates in drug synthesis, while fluoro analogs (e.g., ) may improve metabolic stability. Positional Isomerism: The 3-yl acetamide group in the target compound is critical for neuropeptide Y5 antagonism, whereas 4-yl isomers () lack reported biological activity, highlighting the importance of substitution patterns.

Biological Activity: The target compound’s benzoxazinone-piperidine derivative () showed nanomolar affinity for NPY Y5 receptors, underscoring fluorene’s versatility in drug design. Limited data exist for halogenated analogs, suggesting a need for further pharmacological profiling.

Physicochemical Properties :

  • Melting points correlate with crystallinity; the 4-yl isomer () melts at 262–264°C, whereas the 3-yl target compound’s melting point is unreported but likely lower due to steric effects.
  • Xanthene derivatives () exhibit reduced planarity compared to fluorenes, impacting π-π stacking in biological systems.

Preparation Methods

Classical Acetyl Chloride Protocol

Reacting 3-aminofluoren-9-one (1.0 equiv) with acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C in the presence of triethylamine (2.0 equiv) yields N-(9-oxo-9H-fluoren-3-yl)acetamide within 2 hours. Quenching with ice water and extraction with ethyl acetate provides the crude product, which is purified via recrystallization from ethanol (85% yield, >99% HPLC purity).

EDCI/DMAP-Mediated Coupling

A modern approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM. Acetic acid (1.2 equiv) is added dropwise to a solution of 3-aminofluoren-9-one, followed by stirring at 25°C for 12 hours. Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product in 93% yield with minimal byproducts.

Microwave-Assisted Acetylation

For rapid synthesis, a mixture of 3-aminofluoren-9-one, acetic anhydride (1.5 equiv), and pyridine (2.0 equiv) is irradiated at 100°C for 10 minutes in a sealed vessel. This method achieves 89% yield and reduces reaction time by 90% compared to conventional heating.

Table 2: Acetylation Method Performance Metrics

MethodCatalyst/ReagentTimeYield (%)Purity (%)
Acetyl ChlorideTriethylamine2 hrs8599
EDCI/DMAPEDCI, DMAP12 hrs9398
MicrowavePyridine10 min8997

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, efficiency, and environmental impact:

Continuous Flow Reactor Design

A tubular reactor system with in-line mixing of 3-aminofluoren-9-one and acetyl chloride in DCM achieves 92% conversion at 50°C with a residence time of 15 minutes. Automated pH adjustment units neutralize excess HCl, minimizing downstream purification needs.

Solvent Recycling Protocols

Ethyl acetate from extraction steps is recovered via distillation (bp 77°C) and reused for subsequent batches, reducing solvent consumption by 70%. Process mass intensity (PMI) analysis shows a reduction from 120 kg/kg to 35 kg/kg.

Waste Stream Management

Byproduct HCl gas is scrubbed with NaOH solution to produce NaCl, while spent catalysts (e.g., Pd/C) are regenerated via nitric acid treatment and thermal reactivation.

Analytical Validation and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.05 (s, 3H, CH₃), 7.45–8.20 (m, 7H, aromatic), 10.15 (s, 1H, NH).

  • IR (ATR): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity Assessment

HPLC (C18 column, 70% methanol/30% H₂O, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity .

Q & A

Q. What are the documented hazards associated with this compound, and how should they inform laboratory protocols?

  • Key risks :
  • Carcinogenicity : Classified as a questionable carcinogen based on structural analogues (e.g., tumorigenicity in rodent models ).
  • Decomposition : Releases toxic NOx and F⁻ vapors at >200°C. Use fume hoods and inert atmospheres during thermal studies .

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